molecular formula C10H5N3O3 B1664420 2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile CAS No. 90947-89-0

2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile

Cat. No. B1664420
CAS RN: 90947-89-0
M. Wt: 215.16 g/mol
InChI Key: BQOURLGXLYRASY-UHFFFAOYSA-N
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Description

AG 127 is a biochemical.

Scientific Research Applications

Synthesis and Chemical Properties

2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile has been the subject of various research studies focusing on its synthesis and chemical properties. For instance, Yun-chu (2002) demonstrated the synthesis of a similar compound, 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane, identifying optimal conditions for its production with a high yield of 87.5% (H. Yun-chu, 2002). Additionally, research by Gulea et al. (2013) explored the formation of coordination compounds with copper(II) using derivatives of 2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile (A. Gulea, Y. Chumakov, V. O. Graur, V. Tsapkov, 2013).

Applications in Material Science

The compound's derivatives have applications in material science. For example, Oda et al. (1987) synthesized coumarins via a denitrocyclization reaction involving derivatives of 2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile, indicating its potential in creating new materials (N. Oda, Y. Yoshida, S. Nagai, T. Ueda, J. Sakakibara, 1987).

Photophysical and Structural Analysis

Bhagwat and Sekar (2019) conducted a study on the photophysical, structural aspects, and nonlinear optical properties of analogs of 2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile, showing its significance in understanding light-matter interactions (Archana A. Bhagwat, N. Sekar, 2019).

Biological Applications

In the biological domain, Sandes et al. (2010) synthesized a related compound, 3-hydroxy-2-methylene-3-(4-nitrophenylpropanenitrile), and evaluated its effects against Trypanosoma cruzi, highlighting its potential in developing treatments for parasitic infections (J. M. Sandes, A. R. Borges, Claudio G. L. Junior, F. P. Silva, Gabriel A U Carvalho, G. Rocha, M. Vasconcellos, R. Figueiredo, 2010).

properties

CAS RN

90947-89-0

Product Name

2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile

Molecular Formula

C10H5N3O3

Molecular Weight

215.16 g/mol

IUPAC Name

2-[(4-hydroxy-3-nitrophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-10(14)9(4-7)13(15)16/h1-4,14H

InChI Key

BQOURLGXLYRASY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)[N+](=O)[O-])O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG 127;  AG-127 AG127; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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